![molecular formula C9H17ClO5 B14350060 2-[2-(2-Methoxyethoxy)ethoxy]ethyl chloroacetate CAS No. 90948-78-0](/img/structure/B14350060.png)
2-[2-(2-Methoxyethoxy)ethoxy]ethyl chloroacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-(2-Methoxyethoxy)ethoxy]ethyl chloroacetate is an organic compound with the molecular formula C9H17ClO5 It is a derivative of chloroacetic acid and is characterized by the presence of a chloroacetate group attached to a triethylene glycol monomethyl ether moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(2-Methoxyethoxy)ethoxy]ethyl chloroacetate typically involves the reaction of 2-[2-(2-Methoxyethoxy)ethoxy]ethanol with chloroacetyl chloride. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
2-[2-(2-Methoxyethoxy)ethoxy]ethanol+Chloroacetyl chloride→2-[2-(2-Methoxyethoxy)ethoxy]ethyl chloroacetate+HCl
Industrial Production Methods
On an industrial scale, the production of this compound can be optimized by using continuous flow reactors to ensure efficient mixing and heat transfer. This method also allows for better control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[2-(2-Methoxyethoxy)ethoxy]ethyl chloroacetate can undergo various chemical reactions, including:
Nucleophilic substitution: The chloroacetate group can be replaced by nucleophiles such as amines, thiols, or alcohols.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include amines, thiols, and alcohols. The reaction is typically carried out in an aprotic solvent such as dichloromethane or tetrahydrofuran.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.
Reduction: Lithium aluminum hydride is commonly used as a reducing agent in anhydrous ether.
Major Products Formed
Nucleophilic substitution: Depending on the nucleophile used, products can include amides, thioesters, or ethers.
Hydrolysis: The major products are 2-[2-(2-Methoxyethoxy)ethoxy]ethanol and chloroacetic acid.
Reduction: The major product is 2-[2-(2-Methoxyethoxy)ethoxy]ethanol.
Scientific Research Applications
2-[2-(2-Methoxyethoxy)ethoxy]ethyl chloroacetate has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Materials Science: It can be used in the preparation of polymeric materials with specific properties, such as improved solubility and flexibility.
Bioconjugation: The chloroacetate group can be used to modify biomolecules, such as proteins and peptides, for various biochemical applications.
Mechanism of Action
The mechanism of action of 2-[2-(2-Methoxyethoxy)ethoxy]ethyl chloroacetate primarily involves its reactivity as an electrophile. The chloroacetate group is susceptible to nucleophilic attack, leading to the formation of various derivatives. This reactivity is exploited in organic synthesis and bioconjugation applications.
Comparison with Similar Compounds
Similar Compounds
2-[2-(2-Methoxyethoxy)ethoxy]ethyl acetate: This compound is similar in structure but contains an acetate group instead of a chloroacetate group.
2-[2-(2-Methoxyethoxy)ethoxy]ethanol: This compound lacks the chloroacetate group and is used as a solvent and intermediate in organic synthesis.
Triethylene glycol monomethyl ether: This compound is a simpler analog and is used as a solvent and intermediate in various chemical processes.
Uniqueness
2-[2-(2-Methoxyethoxy)ethoxy]ethyl chloroacetate is unique due to the presence of both a chloroacetate group and a triethylene glycol monomethyl ether moiety. This combination imparts specific reactivity and solubility properties, making it valuable in specialized applications.
Properties
CAS No. |
90948-78-0 |
|---|---|
Molecular Formula |
C9H17ClO5 |
Molecular Weight |
240.68 g/mol |
IUPAC Name |
2-[2-(2-methoxyethoxy)ethoxy]ethyl 2-chloroacetate |
InChI |
InChI=1S/C9H17ClO5/c1-12-2-3-13-4-5-14-6-7-15-9(11)8-10/h2-8H2,1H3 |
InChI Key |
WFLUSTIVXPJRIP-UHFFFAOYSA-N |
Canonical SMILES |
COCCOCCOCCOC(=O)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


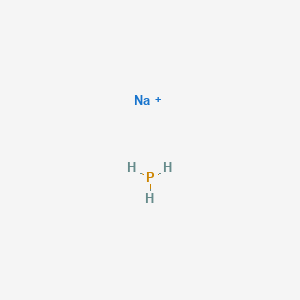
![4-Ethyl-6-hydroxy-1,2,3,4-tetrahydrobenzo[f]quinoxaline-7,10-dione](/img/structure/B14349988.png)
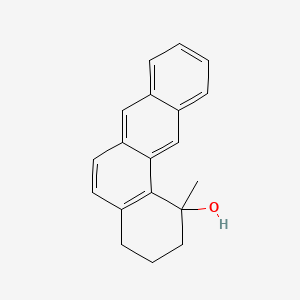
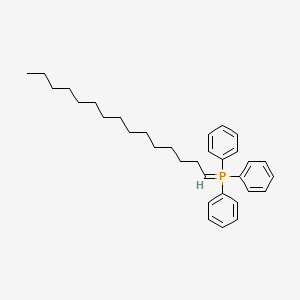
![2-(4-methoxyphenyl)-3H-imidazo[4,5-f]quinoxaline](/img/structure/B14350000.png)
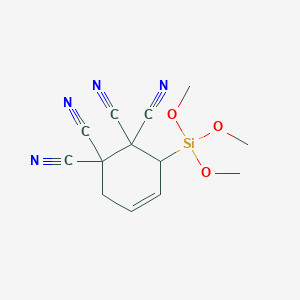
![N-[1-Chloro-2,2-bis(phenylsulfanyl)ethenyl]-N-methylaniline](/img/structure/B14350015.png)
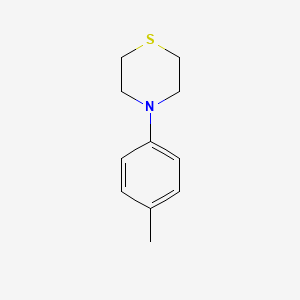
![3-[(2H-1-Benzopyran-4-yl)sulfanyl]propanoic acid](/img/structure/B14350021.png)
![3,3'-[Ethane-1,2-diylbis(oxy)]di(naphthalene-2-carboxylic acid)](/img/structure/B14350027.png)


![3-(1,3-Benzoxazol-2-yl)-5H-[1]benzopyrano[4,3-b]pyridin-5-one](/img/structure/B14350064.png)
phosphanium chloride](/img/structure/B14350065.png)
